N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide
Description
Properties
IUPAC Name |
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-3-4-5-16(20)18-9-8-13-10-12-6-7-14(22-2)11-15(12)19-17(13)21/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPJGWMTRLOMCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCCC1=CC2=C(C=C(C=C2)OC)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.
Amidation Reaction: The carboxylic acid is then converted to its corresponding amide by reacting with pentanoyl chloride in the presence of a base such as triethylamine.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and reduce production costs. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the quinoline ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Formation of 7-hydroxy-2-oxo-1,2-dihydroquinoline derivatives.
Reduction: Formation of 7-methoxy-2-hydroxy-1,2-dihydroquinoline derivatives.
Substitution: Formation of 7-halogenated-2-oxo-1,2-dihydroquinoline derivatives.
Scientific Research Applications
N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of the Quinoline Core
JXC010 (N-(Furan-2-ylmethyl)-N-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide)
- Structure: Shares the 7-methoxy-2-oxo-1,2-dihydroquinoline core but replaces the ethyl-pentanamide with a benzamide-furan group.
- Key differences :
Compound 29 (N-(1,3-dimethyl-2-oxo-1,2-dihydroquinolin-6-yl)-5-(4-formylphenoxy)pentanamide)
- Structure: Features a 1,3-dimethyl-2-oxo-1,2-dihydroquinoline core with a pentanamide-phenoxy side chain.
- Key differences: Substituent positions: 6-amino and 1,3-dimethyl groups vs. 7-methoxy in the target compound. Biological relevance: Designed as a histone deacetylase (HDAC) 6/8 inhibitor; the dimethyl groups may enhance enzyme binding via hydrophobic interactions .
Pentanamide Derivatives with Varied Side Chains
describes pentanamide derivatives with sulfamoyl and dioxoisoindolinyl substituents:
- Example : 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)pentanamide (Entry 10560).
- Structure : Pentanamide backbone with a sulfamoyl-phenyl group and dioxoisoindolinyl side chain.
- Key differences :
- Sulfamoyl groups increase polarity and solubility but may limit blood-brain barrier penetration.
Biological Activity
N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound is characterized by the presence of a quinoline moiety, specifically a methoxy-substituted 1,2-dihydroquinoline, which is linked to a pentanamide side chain. This unique structure suggests diverse pharmacological properties.
Synthesis Overview :
- Formation of Quinoline Core : The quinoline skeleton can be synthesized through reactions such as the Pfitzinger reaction, involving anthranilic acid derivatives.
- Alkylation : The ethyl side chain is introduced via alkylation using suitable alkyl halides.
- Amidation : The final step involves coupling the intermediate with pentanoic acid derivatives to form the desired amide.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, modulating pathways related to cell growth and apoptosis.
- Receptor Modulation : It has been suggested that the compound may interact with various receptors, influencing signaling pathways involved in inflammation and cancer progression.
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cells through the following mechanisms:
- Inhibition of Cell Proliferation : The compound has demonstrated the ability to inhibit cell growth in various cancer cell lines.
- Induction of Apoptosis : Mechanistic studies reveal that it may activate apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity:
- Inhibition of Pro-inflammatory Cytokines : It may reduce levels of cytokines such as TNF-alpha and IL-6 in vitro.
- Modulation of NF-kB Pathway : Preliminary data suggest that it could inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the table below:
Case Studies
-
Breast Cancer Study :
- A study conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in a significant reduction in cell viability and increased apoptotic markers.
-
Inflammation Model :
- In an animal model of inflammation, administration of the compound led to decreased swelling and pain response, supporting its potential as an anti-inflammatory agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
